(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone
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Overview
Description
(1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolopyridine derivatives, including (1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE, typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole ring, followed by its fusion with a pyridine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing cellular pathways. For example, it may inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole derivatives with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
(1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)(MORPHOLINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H24N4O2/c1-15-20-18(22(27)25-9-11-28-12-10-25)13-19(17-7-8-17)23-21(20)26(24-15)14-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 |
InChI Key |
OTCZLXLFCRNEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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